molecular formula C15H14N4O B186847 6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 444790-63-0

6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B186847
M. Wt: 266.3 g/mol
InChI Key: TZUGUQOTYBGUNV-UHFFFAOYSA-N
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Description

“6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound with the CAS Number: 444790-63-0 . It has a molecular weight of 266.3 and its IUPAC name is 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N4O/c1-2-11-13-12(9-6-4-3-5-7-9)10(8-16)14(17)20-15(13)19-18-11/h3-7,12H,2,17H2,1H3, (H,18,19) . This indicates the molecular structure of the compound. Detailed binding features obtained from molecular dynamics simulations have helped to elucidate the molecular basis of this compound .

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : This compound is used in the synthesis of dihydropyrano[2,3-c]pyrazoles .
    • Method of Application : The synthesis involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
    • Results : The procedure has several advantages including mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .
  • Scientific Field: Medicinal Chemistry

    • Application : Compounds derived from dihydropyridines, such as nifedipine, are useful for the design and synthesis of novel calcium channel blockers with significant vasorelaxant action used for developing new antihypertensive drugs .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Scientific Field: Green Chemistry

    • Application : This compound is used in the green, simple, and efficient synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles .
    • Method of Application : The synthesis involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate at 80 °C under solvent-free conditions .
    • Results : The procedure is advantageous due to its green nature, simplicity, efficiency, and the use of a new acidic and heterogeneous catalyst .
  • Scientific Field: Pharmaceutical Chemistry

    • Application : The pyrazole ring of this compound was coupled with 6-amino-2H-pyran-5-carbonitrile to synthesize derivatives that exhibited excellent in vitro anticancer activity .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The synthesized derivatives have shown excellent in vitro anticancer activity .
  • Scientific Field: Chemical Synthesis

    • Application : This compound is used in the synthesis of various complex molecules .
    • Method of Application : The synthesis involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
    • Results : The procedure has several advantages including mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .
  • Scientific Field: Anticancer Research

    • Application : The pyrazole ring of this compound was coupled with 6-amino-2H-pyran-5-carbonitrile to synthesize derivatives that exhibited excellent in vitro anticancer activity .
    • Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The synthesized derivatives have shown excellent in vitro anticancer activity .

Future Directions

The compound has been identified as a novel scaffold for AKR1C3 inhibitors, suggesting potential applications in the treatment of castration-resistant prostate cancer . This could be a promising direction for future research and development.

properties

IUPAC Name

6-amino-3-ethyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-11-13-12(9-6-4-3-5-7-9)10(8-16)14(17)20-15(13)19-18-11/h3-7,12H,2,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUGUQOTYBGUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384637
Record name 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS RN

444790-63-0
Record name 6-amino-3-ethyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RY Guo, ZM An, LP Mo, ST Yang, HX Liu, SX Wang… - Tetrahedron, 2013 - Elsevier
Meglumine, a bio-based chemical, was demonstrated to be a highly efficient and reusable catalyst for the synthesis of a series of pyranopyrazole derivatives via a one-pot, four-…
Number of citations: 187 www.sciencedirect.com

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